molecular formula C22H33N3O B14994979 N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide

Cat. No.: B14994979
M. Wt: 355.5 g/mol
InChI Key: QKUFFYRVNQSXHN-UHFFFAOYSA-N
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Description

N-{3-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by a cyclohexanecarboxamide group attached to a benzodiazole ring system, which is further substituted with a 3-methylbutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. The benzodiazole ring can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative. The 3-methylbutyl group is introduced via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[1-(3-Methylbutyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide
  • 1-(3-methylbutyl)-1H-1,3-benzodiazol-2-amine

Uniqueness

N-{3-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE is unique due to its specific substitution pattern and the presence of both a benzodiazole ring and a cyclohexanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H33N3O

Molecular Weight

355.5 g/mol

IUPAC Name

N-[3-[1-(3-methylbutyl)benzimidazol-2-yl]propyl]cyclohexanecarboxamide

InChI

InChI=1S/C22H33N3O/c1-17(2)14-16-25-20-12-7-6-11-19(20)24-21(25)13-8-15-23-22(26)18-9-4-3-5-10-18/h6-7,11-12,17-18H,3-5,8-10,13-16H2,1-2H3,(H,23,26)

InChI Key

QKUFFYRVNQSXHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3

Origin of Product

United States

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